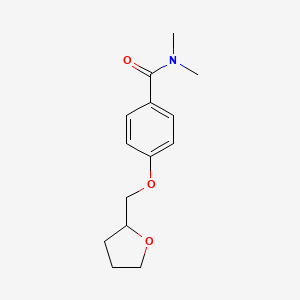![molecular formula C19H20ClNO B6058806 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine, commonly known as CPP, is a synthetic compound that belongs to the class of psychoactive substances. CPP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. CPP acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of NMDA receptor-mediated disorders. CPP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which makes it a promising drug for the treatment of addiction.
Mechanism of Action
CPP acts as a non-competitive NMDA receptor antagonist, which means it binds to a site on the receptor that is distinct from the agonist binding site. This binding reduces the activity of the receptor, which leads to a decrease in the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has also been shown to modulate the activity of various ion channels such as potassium channels and calcium channels. Additionally, CPP has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties.
Future Directions
There are several future directions for research on CPP, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on developing new analogs of CPP with improved potency and selectivity for the NMDA receptor. Finally, future research could focus on elucidating the exact mechanisms of action of CPP and its potential interactions with other neurotransmitter systems.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. CPP acts as a non-competitive NMDA receptor antagonist and has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties. There are several future directions for research on CPP, including its potential therapeutic applications, the development of new analogs, and elucidating its exact mechanisms of action.
Synthesis Methods
CPP is synthesized through the condensation reaction between 2-chloroacetophenone and phenylacetic acid, followed by the reaction with pyrrolidine. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
properties
IUPAC Name |
3-(2-chlorophenyl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-11-5-4-10-16(18)17(15-8-2-1-3-9-15)14-19(22)21-12-6-7-13-21/h1-5,8-11,17H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPCWEBHJXDLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

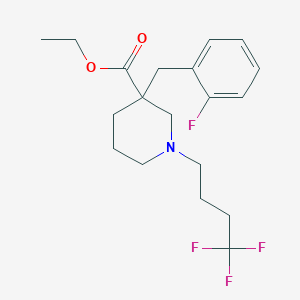
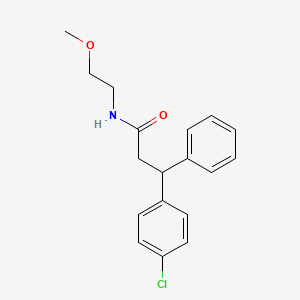
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
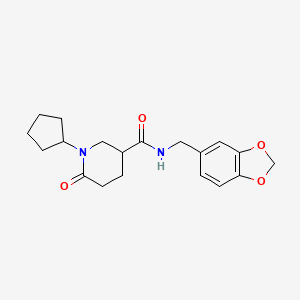
![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
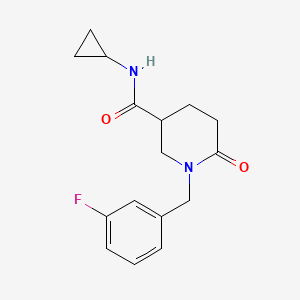
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
